

Technical Support Center: A55453 (DAB1 Polyclonal Antibody, PA5-85453)

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Compound of Interest

Compound Name: A55453

Cat. No.: B1666396

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Disclaimer: The following technical support guide has been developed based on the publicly available information for the Thermo Fisher Scientific DAB1 Polyclonal Antibody (Catalog # PA5-85453), as the identifier "**A55453**" is likely a partial or internal reference to this product. If "**A55453**" refers to a different product, please provide more specific details for a tailored guide.

This guide is intended for researchers, scientists, and drug development professionals using the DAB1 Polyclonal Antibody and encountering potential batch-to-batch consistency issues or other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the DAB1 Polyclonal Antibody (PA5-85453) and what is its application?

The DAB1 Polyclonal Antibody (PA5-85453) is a rabbit polyclonal antibody designed to detect the Dab1 protein. Dab1 is a key intracellular adaptor protein involved in the Reelin signaling pathway, which is crucial for neuronal migration and proper brain development.^{[1][2][3]} This antibody is validated for use in several applications, including Western Blot (WB), Immunohistochemistry (paraffin-embedded tissues, IHC-P), and Immunocytochemistry/Immunofluorescence (ICC/IF).^[4]

Q2: What species is this antibody reactive with?

This antibody has been tested and confirmed to react with Human, Mouse, and Rat samples.^[4]

Q3: What is the immunogen used to generate this antibody?

The immunogen is a recombinant protein corresponding to a sequence within the N-terminus region of human Dab1.[4]

Q4: How should I store the antibody?

For short-term storage, keep the antibody at 4°C. For long-term storage, it is recommended to store it at -20°C, avoiding repeated freeze-thaw cycles.[4]

Troubleshooting Guide

Issue 1: High Batch-to-Batch Variability in Results

Q: I'm observing significant differences in my results (e.g., signal intensity, background) with a new lot of the DAB1 antibody. What could be the cause and how can I mitigate this?

A: Batch-to-batch variability is a known challenge with polyclonal antibodies, as they are generated from the immune response of different animals or different bleeds from the same animal, leading to a heterogeneous mixture of antibodies that may vary in their affinity and specificity.[5][6][7]

Potential Causes and Solutions:

Potential Cause	Recommended Solution
Inherent nature of polyclonal antibodies	Polyclonal antibodies are a heterogeneous mixture of immunoglobulins, and some variation between lots is expected.[6][8]
Different antibody concentrations	The optimal dilution for a new lot may be different. Always perform a titration experiment for each new lot to determine the optimal working concentration for your specific application and experimental conditions.[7][9]
Improper antibody storage	Ensure the antibody has been stored according to the manufacturer's recommendations (4°C for short-term, -20°C for long-term, avoid freeze-thaw cycles).[4][7] Improper storage can lead to degradation of the antibody.
Changes in experimental protocol or reagents	Ensure that all other reagents (e.g., buffers, secondary antibodies, substrates) and protocol steps are consistent between experiments.

Issue 2: Weak or No Signal in Western Blot or IHC

Q: I am not getting any signal, or the signal is very weak. What are the possible reasons and solutions?

A: Weak or no signal can be caused by a variety of factors, from antibody concentration to issues with the experimental protocol.

Troubleshooting Steps:

Potential Cause	Recommended Solution
Suboptimal primary antibody dilution	The antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution. For this antibody, the recommended starting dilutions are 1:500-1:3,000 for WB and 1:100-1:1,000 for IHC(P) and ICC/IF. [4]
Ineffective antigen retrieval (for IHC)	For paraffin-embedded tissues, proper antigen retrieval is crucial to unmask the epitope. The recommended method is heat-induced epitope retrieval (HIER) with a citrate buffer (pH 6.0) or an EDTA buffer (pH 8.0). [10] Optimization of the heating time and temperature may be necessary.
Low abundance of the target protein	The Dab1 protein may be expressed at low levels in your sample. Ensure you are using an appropriate positive control (e.g., mouse or rat brain lysate for WB) to confirm the antibody is working. [4] You may need to load more protein for WB or use a signal amplification method for IHC.
Inactive secondary antibody or detection reagent	Confirm that the secondary antibody is compatible with the primary antibody (i.e., anti-rabbit) and that the detection reagents (e.g., HRP substrate) are not expired and have been stored correctly.
Improper protein transfer (for WB)	Verify the efficiency of protein transfer from the gel to the membrane using a reversible stain like Ponceau S. [9]

Issue 3: High Background or Non-Specific Bands

Q: I am observing high background or multiple non-specific bands in my Western Blot or IHC. How can I resolve this?

A: High background can obscure the specific signal and is a common issue in immunoassays.

Strategies to Reduce Background:

Potential Cause	Recommended Solution
Primary antibody concentration is too high	A high concentration of the primary antibody can lead to non-specific binding.[9][11] Try reducing the antibody concentration and/or the incubation time.
Inadequate blocking	Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST for WB; serum from the same species as the secondary antibody for IHC) and that the blocking step is sufficiently long (e.g., 1 hour at room temperature).[9][12]
Insufficient washing	Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[9]
Secondary antibody cross-reactivity	The secondary antibody may be cross-reacting with other proteins in the sample.[13] Use a pre-adsorbed secondary antibody and run a control with only the secondary antibody to check for non-specific binding.
Endogenous peroxidase or biotin activity (for IHC)	If using an HRP-based detection system, quench endogenous peroxidase activity with a 3% H ₂ O ₂ solution.[14] If using a biotin-based system, block endogenous biotin.

Experimental Protocols

Western Blotting (WB) Protocol

This protocol is a general guideline. Optimization may be required for your specific samples.

- Sample Preparation:
 - Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
 - Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
 - Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- SDS-PAGE:
 - Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of Dab1 (~80 kDa).
 - Run the gel according to the manufacturer's instructions.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
 - Confirm successful transfer with Ponceau S staining.
- Blocking:
 - Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
 - Dilute the DAB1 Polyclonal Antibody (PA5-85453) in the blocking buffer at a starting dilution of 1:1,000.[\[4\]](#)
 - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:

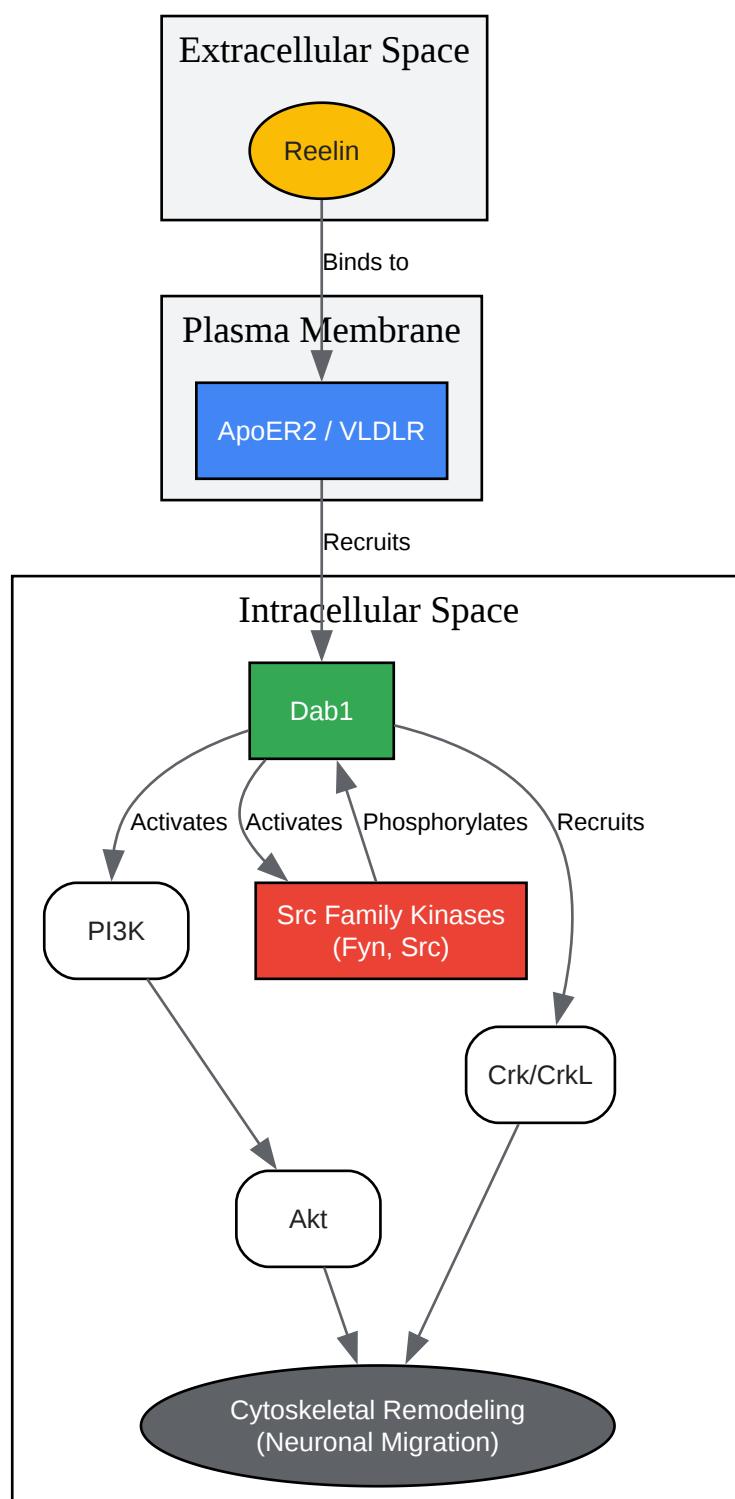
- Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

Immunohistochemistry (IHC-P) Protocol

- Deparaffinization and Rehydration:
 - Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by incubating the slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
 - Allow the slides to cool to room temperature.
- Peroxidase Blocking:
 - Incubate the sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
- Blocking:
 - Block with a suitable blocking serum (e.g., normal goat serum) for 1 hour at room temperature.
- Primary Antibody Incubation:

- Dilute the DAB1 Polyclonal Antibody (PA5-85453) in the blocking buffer at a starting dilution of 1:200.[\[4\]](#)
- Incubate the sections overnight at 4°C.
- Washing:
 - Wash the slides three times with PBS.
- Secondary Antibody Incubation:
 - Incubate with a biotinylated anti-rabbit secondary antibody for 30 minutes at room temperature.
- Detection:
 - Incubate with a streptavidin-HRP conjugate.
 - Develop the signal with a DAB substrate.
 - Counterstain with hematoxylin.
- Dehydration and Mounting:
 - Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

Visualizations



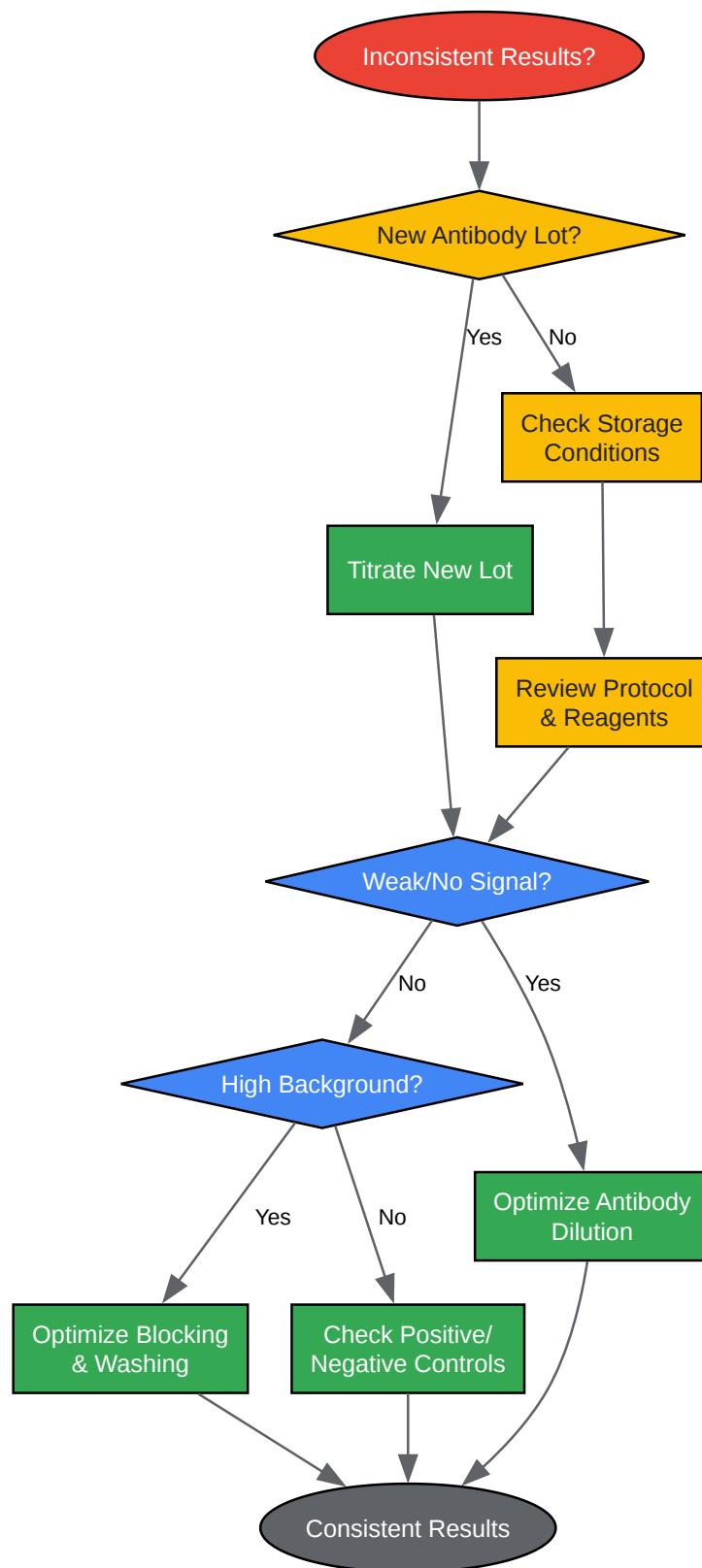
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Caption: Reelin-Dab1 Signaling Pathway.



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Caption: Western Blot Experimental Workflow.

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Caption: Troubleshooting Logic for Batch Variability.

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